(2E)-4-{[5-Ethyl-3-(methoxycarbonyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid (2E)-4-{[5-Ethyl-3-(methoxycarbonyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid
Brand Name: Vulcanchem
CAS No.: 444908-71-8
VCID: VC0445219
InChI: InChI=1S/C12H13NO5S/c1-3-7-6-8(12(17)18-2)11(19-7)13-9(14)4-5-10(15)16/h4-6H,3H2,1-2H3,(H,13,14)(H,15,16)/b5-4+
SMILES: CCC1=CC(=C(S1)NC(=O)C=CC(=O)O)C(=O)OC
Molecular Formula: C12H13NO5S
Molecular Weight: 283.3g/mol

(2E)-4-{[5-Ethyl-3-(methoxycarbonyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid

CAS No.: 444908-71-8

Main Products

VCID: VC0445219

Molecular Formula: C12H13NO5S

Molecular Weight: 283.3g/mol

(2E)-4-{[5-Ethyl-3-(methoxycarbonyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid - 444908-71-8

CAS No. 444908-71-8
Product Name (2E)-4-{[5-Ethyl-3-(methoxycarbonyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid
Molecular Formula C12H13NO5S
Molecular Weight 283.3g/mol
IUPAC Name (E)-4-[(5-ethyl-3-methoxycarbonylthiophen-2-yl)amino]-4-oxobut-2-enoic acid
Standard InChI InChI=1S/C12H13NO5S/c1-3-7-6-8(12(17)18-2)11(19-7)13-9(14)4-5-10(15)16/h4-6H,3H2,1-2H3,(H,13,14)(H,15,16)/b5-4+
Standard InChIKey SMAHHJJAXBRMEJ-SNAWJCMRSA-N
Isomeric SMILES CCC1=CC(=C(S1)NC(=O)/C=C/C(=O)O)C(=O)OC
SMILES CCC1=CC(=C(S1)NC(=O)C=CC(=O)O)C(=O)OC
Canonical SMILES CCC1=CC(=C(S1)NC(=O)C=CC(=O)O)C(=O)OC
PubChem Compound 831662
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator